molecular formula C30H24Cl2N6Ru B081460 Dichlororuthenium;2-pyridin-2-ylpyridine CAS No. 14323-06-9

Dichlororuthenium;2-pyridin-2-ylpyridine

Cat. No. B081460
CAS RN: 14323-06-9
M. Wt: 640.5 g/mol
InChI Key: SJFYGUKHUNLZTK-UHFFFAOYSA-L
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Description

“Dichlororuthenium;2-pyridin-2-ylpyridine” is a compound that contains ruthenium, chlorine, and pyridine units . It is also known as “cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate” and has a molecular weight of 484.35 g/mol .


Molecular Structure Analysis

The molecular structure of “Dichlororuthenium;2-pyridin-2-ylpyridine” has been identified using various spectroscopic analytical items . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving “Dichlororuthenium;2-pyridin-2-ylpyridine” were not found in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . Pyridine derivatives, which are part of the compound, are involved in further chemical reactions after the first electron transfer, like dimerization .


Physical And Chemical Properties Analysis

“Dichlororuthenium;2-pyridin-2-ylpyridine” is a dark green to black powder . It has a molecular weight of 502.36 g/mol and a formula weight of 484.35 g/mol .

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including those related to "Dichlororuthenium;2-pyridin-2-ylpyridine," exhibit a fascinating variety in their chemistry and properties. These compounds are crucial for developing complex compounds with significant spectroscopic, structural, magnetic, and biological activities. Research highlights the synthesis, characterization, and application potential of these derivatives in various fields such as catalysis, material science, and biological systems (Boča, Jameson, & Linert, 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, which are structurally related to pyridine derivatives, play a significant role in organic synthesis, catalysis, and drug development. These molecules have shown exceptional versatility as synthetic intermediates with applications extending to metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications. The review of their potential offers insights into their importance in advancing chemistry and pharmaceuticals (Li et al., 2019).

Medicinal and Chemosensing Applications

Pyridine derivatives, closely related to the dichlororuthenium complex , are pivotal in medicinal chemistry and chemosensing. They possess varied biological activities, including antibacterial, anticancer, and anti-inflammatory effects. Moreover, these derivatives are applied as chemosensors for detecting various ions and neutral species, highlighting their versatility and importance in both therapeutic and analytical applications (Abu-Taweel et al., 2022).

Advanced Applications in Catalysis

The research into related pyridine compounds and their metal complexes underscores their potential in catalysis, including their role in activating hydrogen and serving as models for bimetallic surfaces. This area of study indicates the potential of such complexes in innovative catalytic applications, which could extend to "Dichlororuthenium;2-pyridin-2-ylpyridine" derivatives (Pignolet et al., 1995).

Safety And Hazards

The compound is intended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

While specific future directions for “Dichlororuthenium;2-pyridin-2-ylpyridine” were not found in the search results, it’s worth noting that there are ongoing research developments in controlled drug delivery , therapeutic peptides , and directed evolution , which could potentially involve similar compounds.

properties

IUPAC Name

dichlororuthenium;2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFYGUKHUNLZTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2N6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS]
Record name Tris(2,2'-bipyridine)ruthenium dichloride
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Product Name

Dichlororuthenium;2-pyridin-2-ylpyridine

CAS RN

14323-06-9
Record name Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)-
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Record name Tris[2,2'-bipyridine]ruthenium dichloride
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